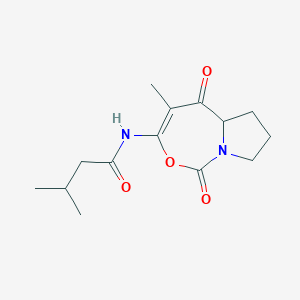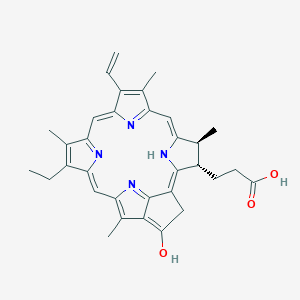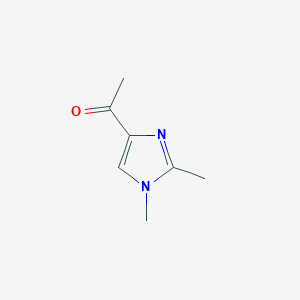
1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone
Übersicht
Beschreibung
1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone , also known as 1,2-dimethyl-4-imidazolin-1-yl-ethanone , is a five-membered heterocyclic compound. It possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Imidazole, the core structure, is also referred to as 1,3-diazole . It is amphoteric, displaying both acidic and basic properties. Imidazole is a white or colorless solid, highly soluble in water and other polar solvents. Due to the presence of positive charges on its nitrogen atoms, it exists in two equivalent tautomeric forms .
Synthesis Analysis
The synthesis of imidazole derivatives involves various methods, including cyclization reactions, condensation reactions, and functional group transformations. Researchers have explored diverse synthetic routes to obtain imidazole-containing compounds. These methods often utilize starting materials such as aldehydes, ketones, and amines. The choice of synthetic route depends on the desired functional groups and substituents .
Molecular Structure Analysis
The molecular structure of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone consists of an imidazole ring (1,3-diazole) with two methyl groups attached at positions 1 and 2. The pyrrole-type nitrogen bears a hydrogen atom. The compound’s structure plays a crucial role in its biological activity and reactivity .
Chemical Reactions Analysis
Imidazole derivatives exhibit a broad range of chemical reactivity. They participate in various reactions, including nucleophilic substitutions, electrophilic additions, and cyclizations. These reactions allow for the introduction of functional groups and modifications to the imidazole core. Researchers have explored these reactions to synthesize novel compounds with diverse properties .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Imidazole derivatives, including 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone , have been studied for their antibacterial properties. These compounds can inhibit the growth of various bacteria by interfering with the synthesis of the bacterial cell wall or by disrupting bacterial proteins. This makes them potential candidates for developing new antibacterial drugs, especially in the face of increasing antibiotic resistance .
Antifungal Activity
The imidazole ring is a core structure in many antifungal agents. The derivatives of imidazole, such as 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone , can be effective against a range of fungal infections, offering a therapeutic option for conditions like athlete’s foot, ringworm, and candidiasis .
Antitumor Potential
Imidazole compounds have shown promise in antitumor research. They can act on various pathways involved in cancer cell proliferation and survival. Research into compounds like 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone may lead to the development of novel anticancer drugs with improved efficacy and reduced side effects .
Antioxidant Properties
Some imidazole derivatives exhibit antioxidant properties, which means they can neutralize harmful free radicals in the body. This activity is beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Uses
The anti-inflammatory properties of imidazole derivatives are valuable in the treatment of chronic inflammatory diseases. By modulating the body’s inflammatory response, compounds like 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone could be used to treat conditions such as arthritis and asthma .
Antidiabetic Activity
Research has indicated that imidazole derivatives can influence blood sugar levels and insulin sensitivity. Therefore, 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone and its analogs are being explored for their potential use in managing diabetes and related metabolic disorders .
Eigenschaften
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(10)7-4-9(3)6(2)8-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVXELCIUSUGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



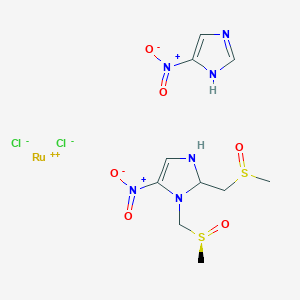
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
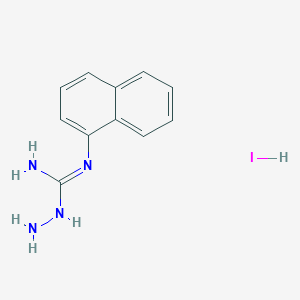

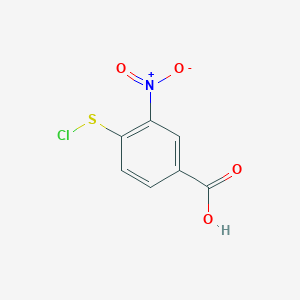
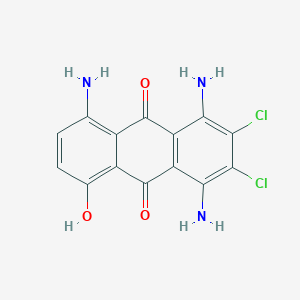

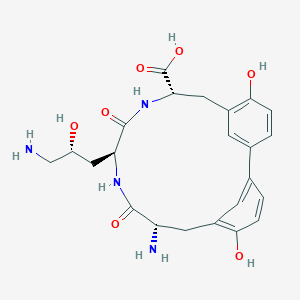
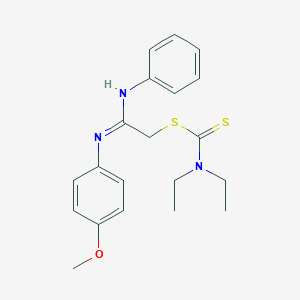
![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
